4-Fluoro-2-nitrobenzoic acid
Overview
Description
4-Fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-2-nitrobenzoic acid is insulin receptors on adipocytes . The compound enhances the binding of insulin to these cells, potentially influencing the regulation of glucose and lipid metabolism .
Mode of Action
This compound: interacts with insulin receptors on adipocytes, enhancing their ability to bind insulin . This interaction could lead to changes in the signaling pathways associated with these receptors, potentially affecting metabolic processes .
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its interaction with insulin receptors, it’s plausible that it influences pathways related to glucose and lipid metabolism . The compound’s enhancement of insulin binding could lead to increased insulin signaling, potentially affecting downstream effects such as glucose uptake and lipid synthesis .
Result of Action
The molecular and cellular effects of This compound ’s action are likely related to its enhancement of insulin binding. This could lead to increased insulin signaling in adipocytes, potentially influencing processes such as glucose uptake and lipid synthesis . The exact effects would depend on a variety of factors, including the concentration of the compound and the physiological state of the cells.
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in enhancing the binding of insulin to adipocytes . This interaction suggests that this compound may influence insulin signaling pathways, which are crucial for glucose metabolism and energy homeostasis. Additionally, this compound has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are notable. It has been observed to enhance the binding of insulin to adipocytes, which may impact cell signaling pathways related to insulin sensitivity and glucose uptake
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It enhances the binding of insulin to adipocytes, suggesting a potential role in modulating insulin receptor activity . The nitro group in this compound may also participate in redox reactions, influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound is stable when sealed in a dry environment at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-2-nitrobenzoic acid involves the nitration of 4-fluorobenzoic acid. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the fluorine atom .
Another method involves the hydrolysis of 4-fluoro-2-nitrobenzonitrile. In this process, 4-fluoro-2-nitrobenzonitrile is suspended in hydrogen bromide and heated at 130°C for 6.5 hours. After cooling, water is added, and the resulting precipitate is washed with water and hexane to yield this compound .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Reduction: 4-Fluoro-2-aminobenzoic acid.
Substitution: Products depend on the nucleophile used, such as 4-amino-2-nitrobenzoic acid when using an amine.
Scientific Research Applications
4-Fluoro-2-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Comparison with Similar Compounds
- 4-Fluoronitrobenzene
- 4-Nitrobenzoic acid
- 4,5-Difluoro-2-nitrobenzoic acid
- 2-Fluoro-4-nitrobenzoic acid
Uniqueness: 4-Fluoro-2-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific biological activities .
Properties
IUPAC Name |
4-fluoro-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUCXHMYRQUERW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192585 | |
Record name | 4-Fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-01-4 | |
Record name | 4-Fluoro-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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